2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a pyrazine derivative characterized by a 3-methylpyrazine core substituted with a 3,3-difluorocyclobutylmethoxy group at the 2-position. The difluorocyclobutyl moiety introduces unique steric and electronic effects due to the cyclobutane ring’s strain and the electronegative fluorine atoms. This compound is of interest in medicinal chemistry and materials science, where fluorinated groups are often used to modulate lipophilicity, metabolic stability, and binding interactions .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXHVGIYRJANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted pyrazines
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine as a therapeutic agent in oncology. The compound has been investigated for its ability to inhibit specific cancer cell lines, showing promise in the treatment of various types of cancer.
- Mechanism of Action : The compound acts by modulating key signaling pathways involved in tumor growth and metastasis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation .
- Case Study : In a study focusing on non-small cell lung cancer (NSCLC), 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine demonstrated significant inhibitory effects on tumorigenicity and migration of cancer cells. The compound was found to suppress wound closure and invasion in vitro, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that it may exhibit activity against various pathogens, including those responsible for respiratory infections.
- In Vitro Studies : Laboratory tests have shown that 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can inhibit the growth of specific bacterial strains, suggesting its utility in developing new antibiotics .
Safety and Toxicology Assessments
Understanding the safety profile of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is crucial for its application in medicine. Comprehensive toxicological studies have been conducted to evaluate its safety for human use.
- Genotoxicity : Assessments indicate that the compound does not present significant genotoxic risks, as it has tested negative in various assays designed to evaluate mutagenic potential .
- Repeated Dose Toxicity : The compound's toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach, confirming that exposure levels are below safety thresholds for repeated doses .
Data Tables
The following table summarizes key findings related to the applications and safety assessments of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine:
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with related pyrazines:
Key Observations:
- Fluorine Impact: The target compound’s difluorocyclobutyl group increases molecular weight (~242 vs. ~166 g/mol for non-fluorinated analogs) and polarity, which may reduce volatility compared to flavorant pyrazines (e.g., 2-methoxy-3-isobutylpyrazine) .
Thermodynamic Binding Profiles
highlights that 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine bind to the major urinary protein (MUP-I) via enthalpy-driven mechanisms , with desolvation of the protein pocket being critical. The target compound’s difluorocyclobutyl group may enhance binding affinity through:
- Dipole Interactions : Fluorine’s electronegativity could strengthen hydrogen bonding or dipole-dipole interactions.
- Conformational Rigidity : The cyclobutane ring may reduce entropy penalties upon binding by limiting rotational freedom .
In contrast, non-fluorinated analogs rely more on hydrophobic effects, as seen in their use as flavorants with high volatility .
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 2202458-92-0
The presence of the difluorocyclobutyl group and the methoxy group on the pyrazine ring contributes to its unique properties and biological activity.
The biological activity of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing physiological responses and contributing to its pharmacological profile.
Biological Activity Studies
Research has demonstrated several areas where 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine exhibits significant biological activity:
Anticancer Activity
A study highlighted the compound's ability to inhibit KIF18A, a motor protein implicated in cancer cell proliferation. Inhibition of KIF18A can disrupt mitotic processes in cancer cells, leading to reduced tumor growth .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a potential treatment for inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the effects of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine:
- In Vitro Studies : In vitro assays revealed that the compound significantly inhibits cell proliferation in various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating potent activity.
- Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
- Pharmacokinetics : Research into the pharmacokinetic properties showed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
